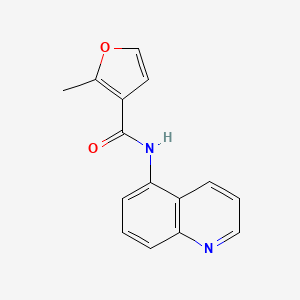
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies.
Mechanism of Action
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide targets the BTK pathway by irreversibly binding to the cysteine residue in the active site of BTK. This prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been shown to inhibit B-cell proliferation and induce apoptosis in preclinical models of B-cell malignancies. Additionally, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been found to modulate the tumor microenvironment by reducing the production of cytokines and chemokines that promote tumor growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide in lab experiments is its specificity for the BTK pathway, which allows for the targeted inhibition of B-cell proliferation and survival. However, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide may not be effective in all B-cell malignancies, and its efficacy may be dependent on the genetic profile of the tumor.
Future Directions
There are several potential future directions for the development of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide as a therapeutic agent for B-cell malignancies. These include:
- Combination therapy: 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide may be used in combination with other anti-cancer agents to enhance its efficacy and reduce the likelihood of drug resistance.
- Biomarker identification: Biomarkers may be identified that predict which patients are most likely to respond to 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide treatment.
- Clinical trials: Clinical trials are ongoing to evaluate the safety and efficacy of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide in patients with B-cell malignancies. Further studies are needed to determine the optimal dosing and treatment schedule for 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide.
Synthesis Methods
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide can be synthesized using a multi-step process that involves the coupling of 2-methylfuran-3-carboxylic acid with quinoline-5-amine, followed by the addition of various reagents to form the final product. The synthesis of 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been optimized to achieve high yields and purity.
Scientific Research Applications
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 2-methyl-N-(quinolin-5-yl)furan-3-carboxamide has shown potent anti-tumor activity and has been found to synergize with other anti-cancer agents.
properties
IUPAC Name |
2-methyl-N-quinolin-5-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-11(7-9-19-10)15(18)17-14-6-2-5-13-12(14)4-3-8-16-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZZLVYINLRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(quinolin-5-yl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
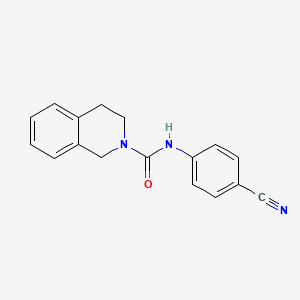
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
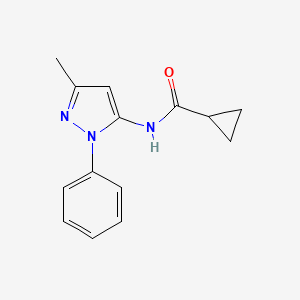
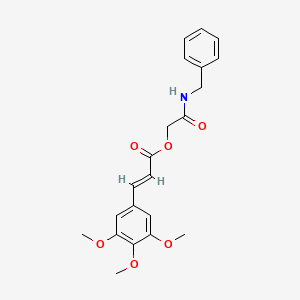
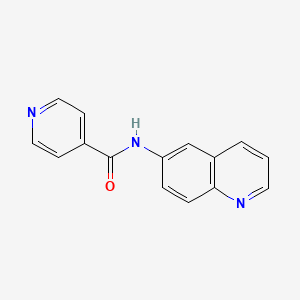
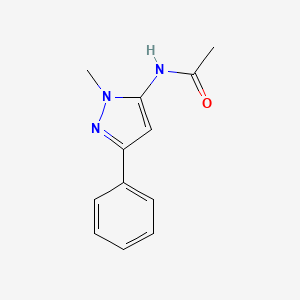


![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)